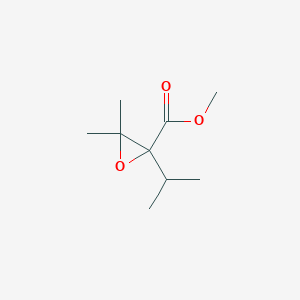
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a cyclopropylcarbamoyl group at the 5-position and a carboxylic acid group at the 2-position. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopyridine-2-carboxylic acid with cyclopropyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using large-scale organic synthesis techniques, including batch reactors and continuous flow systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes through its interactions with key proteins .
Comparison with Similar Compounds
5-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:
Picolinic acid (2-pyridinecarboxylic acid): Similar in structure but lacks the cyclopropylcarbamoyl group, leading to different chemical and biological properties.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of various pharmaceuticals, including isoniazid.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(cyclopropylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(12-7-2-3-7)6-1-4-8(10(14)15)11-5-6/h1,4-5,7H,2-3H2,(H,12,13)(H,14,15) |
InChI Key |
GLUDFUOIDNDNCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)





![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)




